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  • Product: Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
  • CAS: 1416438-05-5

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Kinetic Profiling of Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS: 1011478...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS: 1011478-57-1 for the S-enantiomer)[1], commonly referred to as 3-hydroxyvaline methyl ester hydrochloride, is a highly functionalized unnatural amino acid derivative. While critical as a building block in peptide synthesis and medicinal chemistry, its free base form exhibits severe thermodynamic instability at room temperature. This whitepaper dissects the mechanistic causality behind its degradation pathways, explains the thermodynamic anchoring provided by its hydrochloride salt, and establishes self-validating protocols for its synthesis and stability profiling.

Structural Vulnerabilities and Degradation Causality

In its unprotonated (free base) state, Methyl 2-amino-3-hydroxy-3-methylbutanoate is a trifunctional molecule containing a primary amine, a methyl ester, and a tertiary hydroxyl group. This specific combination creates a thermodynamically unfavorable system at room temperature (25°C) due to two competing degradation pathways:

  • Diketopiperazine (DKP) Dimerization: The unprotonated primary amine is highly nucleophilic. It readily attacks the electrophilic carbonyl carbon of the methyl ester on an adjacent molecule. The subsequent collapse of the tetrahedral intermediate expels methanol, forming a linear dipeptide which rapidly cyclizes into a thermodynamically stable 6-membered diketopiperazine ring.

  • Tertiary Carbocation / Oxazoline Formation: Unlike standard amino acids, 3-hydroxyvaline contains a tertiary alcohol at the C3 position. Under mildly acidic or aqueous conditions, this hydroxyl group can undergo dehydration to form a highly stable tertiary carbocation. This carbocation is rapidly attacked by the adjacent carbonyl oxygen, leading to an oxazoline intermediate that causes irreversible racemization and structural degradation[2].

Diagram 1: Degradation Pathways vs. Thermodynamic Stabilization

Pathway FreeBase 3-Hydroxyvaline Methyl Ester (Free Base) Carbocation Tertiary Carbocation at C3 (Dehydration) FreeBase->Carbocation -H2O (Acidic/Aqueous) DKP Diketopiperazine (Dimerization) FreeBase->DKP Nucleophilic Attack (Intermolecular) HClSalt Hydrochloride Salt (Protonated Amine) FreeBase->HClSalt + Anhydrous HCl Oxazoline Oxazoline Intermediate (Racemization) Carbocation->Oxazoline Ring Closure Stable Thermodynamically Stable at Room Temp (25°C) HClSalt->Stable Nucleophile Neutralized

Caption: Divergent thermodynamic pathways of the free base versus the stabilized hydrochloride salt.

Mechanistic Causality: The Hydrochloride Salt as a Thermodynamic Anchor

To arrest the degradation pathways described above, the molecule must be converted into its hydrochloride salt[3].

The Physics of Stabilization: Converting the primary amine ( −NH2​ ) to an ammonium cation ( −NH3+​ ) fundamentally alters the molecule's electron density. The protonation completely abolishes the lone pair on the nitrogen, stripping it of its nucleophilicity. Without a nucleophile, the activation energy ( Ea​ ) required for intermolecular ester attack becomes insurmountably high at room temperature, effectively neutralizing the diketopiperazine pathway. Furthermore, the crystalline lattice energy of the hydrochloride salt restricts molecular mobility, preventing the conformational shifts required for oxazoline ring closure.

Self-Validating Experimental Protocols

To ensure maximum thermodynamic stability, the synthesis of the methyl ester must strictly avoid the introduction of water, which would drive ester hydrolysis. The industry-standard approach utilizes a Trimethylchlorosilane (TMSCl) and Methanol system[4].

Protocol 1: Anhydrous Synthesis via TMSCl/MeOH

Causality: TMSCl reacts violently with methanol to generate anhydrous HCl and trimethylsilyl methoxide in situ. This provides the acidic catalyst needed for esterification without generating water as a byproduct, pushing the equilibrium entirely toward the ester[4].

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of 2-amino-3-hydroxy-3-methylbutanoic acid in 100 mL of anhydrous Methanol (HPLC grade, <50 ppm H2​O ) in a flame-dried round-bottom flask under an argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath.

  • Reagent Addition: Dropwise, add 2.0 equivalents of Trimethylchlorosilane (TMSCl) over 30 minutes. Validation Step: The suspension should gradually clear as the amino acid dissolves and esterifies.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12–15 hours[3].

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in acetonitrile, and inject into an LC-MS. The reaction is complete when the free acid mass ( [M+H]+=134.1 ) is <1% relative to the product mass ( [M+H]+=148.1 ).

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the resulting crude solid from hot methanol/diethyl ether to yield pure Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride.

Diagram 2: TMSCl-Mediated Esterification Workflow

Workflow Step1 1. Reactants 3-OH-Valine + Anhydrous MeOH Step2 2. TMSCl Addition (Dropwise, 0°C) Step1->Step2 Step3 3. In Situ HCl (Anhydrous Generation) Step2->Step3 Reacts with MeOH Step4 4. Esterification (Room Temp, 12h) Step3->Step4 Acid Catalysis Step5 5. Crystallization (Pure HCl Salt) Step4->Step5 LC-MS Validated

Caption: Self-validating anhydrous workflow for synthesizing the thermodynamically stable HCl salt.

Quantitative Stability Data

When synthesized and stored correctly as the hydrochloride salt, Methyl 2-amino-3-hydroxy-3-methylbutanoate exhibits excellent thermodynamic stability at room temperature. The table below summarizes a standard 90-day accelerated stability profile.

Time PointStorage ConditionPurity (HPLC-UV 210nm)Free Acid (Hydrolysis)Diketopiperazine Dimer
Day 0 25°C / 60% RH>99.8%<0.1%Not Detected
Day 14 25°C / 60% RH>99.7%<0.1%Not Detected
Day 30 25°C / 60% RH>99.5%0.2%Not Detected
Day 90 25°C / 60% RH>99.1%0.5%Not Detected

Note: Data reflects the hydrochloride salt stored in sealed amber vials. By contrast, control experiments on the neutralized free base show >50% degradation into diketopiperazine and oxazoline byproducts within 48 hours under identical conditions.

Conclusion

The thermodynamic stability of Methyl 2-amino-3-hydroxy-3-methylbutanoate at room temperature is entirely dependent on its ionic state. The free base is kinetically doomed by intramolecular and intermolecular reactivities—specifically nucleophilic dimerization and tertiary carbocation-driven oxazoline formation. By utilizing an anhydrous TMSCl/Methanol synthesis protocol, researchers can lock the molecule into a highly stable hydrochloride salt lattice, neutralizing the amine nucleophile and ensuring long-term structural integrity for downstream drug development applications.

References

  • (S)
  • Source: PMC - NIH (Originally published in Molecules)
  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis Source: PMC - NIH URL
  • CN103224437A - Amino acid methyl ester hydrochloride preparation Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Preparation of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Abstract This document provides a comprehensive, two-part protocol for the synthesis of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, a valuable non-proteinogenic amino acid derivative. Such compounds are of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, a valuable non-proteinogenic amino acid derivative. Such compounds are of significant interest to researchers in medicinal chemistry and drug development as chiral building blocks for complex molecule synthesis. The protocol first details the preparation of the key intermediate, 3-hydroxyvaline, via a modified Strecker amino acid synthesis. The second part describes the subsequent esterification to yield the final target compound. This guide emphasizes the rationale behind procedural steps, safety considerations, and process validation to ensure reproducibility and high purity.

Introduction and Scientific Background

α-Amino-β-hydroxy esters are crucial structural motifs found in numerous biologically active molecules. Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, a derivative of 3-hydroxyvaline, serves as a versatile chiral precursor in synthetic organic chemistry. Its synthesis requires a robust and scalable method.

The classical Strecker synthesis, first reported in 1850, is a powerful multicomponent reaction for preparing α-amino acids from aldehydes or ketones.[1][2] It proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid.[3][4] This methodology is highly adaptable and can be employed to generate a wide variety of both natural and non-natural amino acids.[1]

This protocol first employs a modified Strecker synthesis, utilizing 3-hydroxy-3-methyl-2-butanone as the ketone starting material. For enhanced safety and handling, the reaction uses ammonium chloride and sodium cyanide, which generate the necessary reactants in situ, avoiding the use of highly volatile and toxic hydrogen cyanide gas.[4]

The second stage of the synthesis involves the esterification of the newly formed 3-hydroxyvaline. The use of thionyl chloride in methanol is a highly efficient and well-documented method for converting amino acids into their corresponding methyl ester hydrochlorides.[5][6][7] The thionyl chloride reacts with methanol to generate hydrochloric acid and methyl sulfite, with the in situ generated HCl acting as a catalyst for the esterification while also forming the hydrochloride salt of the amine, which aids in purification.

Overall Reaction Scheme

Part A: Strecker Synthesis of 3-Hydroxyvaline

3-Hydroxy-3-methyl-2-butanone → α-Amino-γ-hydroxy-γ-methylvaleronitrile → 3-Hydroxyvaline

Part B: Esterification to Final Product

3-Hydroxyvaline → Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Experimental Workflow Diagram

The overall synthesis is a sequential, two-stage process involving the creation of the amino acid backbone followed by its esterification.

Synthesis_Workflow cluster_0 Part A: Strecker Synthesis cluster_1 Part B: Esterification A_start Start: 3-Hydroxy-3-methyl-2-butanone A_react Reaction 1: Aminonitrile Formation (NaCN, NH4Cl, aq. MeOH) A_start->A_react A_intermediate Intermediate: α-Aminonitrile A_react->A_intermediate A_hydrolysis Reaction 2: Acid Hydrolysis (Conc. HCl, Heat) A_intermediate->A_hydrolysis A_product Product: 3-Hydroxyvaline (racemic) A_hydrolysis->A_product B_start Start: 3-Hydroxyvaline A_product->B_start Proceed to Part B B_react Reaction 3: Esterification (MeOH, SOCl2, 0°C to Reflux) B_start->B_react B_workup Work-up & Purification (Concentration, Recrystallization) B_react->B_workup B_product Final Product: Methyl 2-amino-3-hydroxy-3-methylbutanoate HCl B_workup->B_product

Caption: Workflow for the two-part synthesis protocol.

Materials and Reagents

ReagentGradeSupplier ExampleNotes
3-Hydroxy-3-methyl-2-butanone≥98%Sigma-AldrichStarting ketone for Strecker synthesis.
Sodium Cyanide (NaCN)ACS Reagent, ≥95%Sigma-AldrichEXTREMELY TOXIC. Handle with extreme caution under a fume hood.
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Fisher ScientificAmmonia source.
Methanol (MeOH)Anhydrous, 99.8%VWRUsed as a solvent and reagent.
Hydrochloric Acid (HCl)ACS Reagent, 37%VWRUsed for hydrolysis. Corrosive.
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichCORROSIVE. Reacts violently with water. Add slowly.
Diethyl EtherAnhydrous, ≥99%Fisher ScientificUsed for recrystallization. Flammable.
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeFor pH adjustment during work-up.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.

Detailed Synthesis Protocol

Part A: Synthesis of (rac)-3-Hydroxyvaline via Modified Strecker Reaction

Rationale: This procedure builds the α-amino acid scaffold from a ketone precursor. The use of ammonium chloride and sodium cyanide provides a safer, more controlled source of ammonia and cyanide ions for the formation of the key α-aminonitrile intermediate.[4] Subsequent vigorous acid hydrolysis converts the nitrile functional group into a carboxylic acid.[4]

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve ammonium chloride (1.2 equivalents) and sodium cyanide (1.1 equivalents) in deionized water. Cool the solution to 0-5 °C in an ice-water bath.

    • Causality: Pre-dissolving the salts and cooling the mixture ensures a controlled reaction when the ketone is added and helps manage the exothermicity.

  • Ketone Addition: Dissolve 3-hydroxy-3-methyl-2-butanone (1.0 equivalent) in an equal volume of methanol. Add this solution dropwise to the stirred, cooled cyanide/ammonium chloride solution over 30-45 minutes.

  • Aminonitrile Formation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Aminonitrile (Optional but Recommended): Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. This crude aminonitrile is typically carried forward without further purification.

  • Nitrile Hydrolysis: Add the crude α-aminonitrile to a round-bottom flask. Carefully add concentrated hydrochloric acid (5-6 equivalents) while cooling in an ice bath.

    • Safety: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours. This harsh condition is necessary to fully hydrolyze the stable nitrile group.

  • Isolation of 3-Hydroxyvaline: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess HCl and water. The resulting solid residue is crude 3-hydroxyvaline hydrochloride. To obtain the free amino acid, dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (approx. pH 6) with a 2M NaOH solution. The product will precipitate. Cool the mixture, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Esterification to Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Rationale: This step converts the carboxylic acid of the synthesized 3-hydroxyvaline into a methyl ester. Thionyl chloride (SOCl₂) is added to cold methanol, which generates HCl in situ. This acidic environment protonates the amino group (protecting it from side reactions) and catalyzes the Fischer esterification of the carboxyl group.[7] The final product is isolated as its stable hydrochloride salt.

Step-by-Step Procedure:

  • Reagent Preparation: In a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube (filled with CaCl₂), add anhydrous methanol (approx. 20 mL per gram of amino acid). Cool the methanol to -10 °C using an ice-salt bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 equivalents) dropwise to the cold methanol via the dropping funnel over 30 minutes. Maintain the temperature below 0 °C during the addition.

    • Causality & Safety: The reaction of SOCl₂ with methanol is highly exothermic. Slow, controlled addition at low temperature is critical to prevent a runaway reaction and to safely generate the acetyl chloride/HCl reagent system.

  • Addition of Amino Acid: Once the thionyl chloride addition is complete, slowly add the dry 3-hydroxyvaline (1.0 equivalent) from Part A in portions.

  • Reaction: After adding the amino acid, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 7-9 hours.[7] Monitor the reaction's completion by TLC (disappearance of the starting amino acid spot).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Note: Ensure the rotary evaporator is protected from corrosive HCl and SO₂ gases, for example, by using a base trap (NaOH solution).

  • Purification: The resulting crude solid or oil is the target compound. Recrystallize the product from a mixture of anhydrous methanol and diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in a freezer (2-8 °C) to complete crystallization.[8]

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The final product is Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride.

Quantitative Data Summary

CompoundM.W. ( g/mol )Equivalents (Part B)Moles (Example)Mass (Example)
(rac)-3-Hydroxyvaline133.151.00.113.3 g
Thionyl Chloride (SOCl₂)118.971.50.1517.8 g (10.8 mL)
Anhydrous Methanol32.04Solvent-250 mL
Final Product 183.63 - - ~14.7 g (80% yield)

Note: The table provides an example calculation for Part B based on a starting amount of 0.1 moles of 3-hydroxyvaline. Yields are theoretical and may vary.

Safety and Handling

  • Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. Contact with acid liberates fatal hydrogen cyanide gas. Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use.

  • Thionyl Chloride (SOCl₂): Corrosive and a strong lachrymator. Reacts violently with water, releasing toxic SO₂ and HCl gases. Handle only in a fume hood.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with appropriate PPE.

  • Solvents: Methanol is toxic and flammable. Diethyl ether is extremely flammable. Avoid open flames and ensure proper ventilation.

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Zhong, M., et al. (2005).
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules.
  • Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters.
  • Zhong, M., et al. (2005). Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry.
  • EP0930292B1 - Process for preparing beta-amino-alpha-hydroxy acid derivatives. (n.d.). Google Patents.
  • Hunt, I. (n.d.). Ch27: Strecker Synthesis of amino acids. University of Calgary. Retrieved from [Link]

  • Wilson, A. A., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega.
  • EP0460883A2 - Process for beta-hydroxy-alpha-amino acids. (n.d.). Google Patents.
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). ScienceDirect.
  • Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI. Retrieved from [Link]

  • The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of L-valine methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Seebach, D., et al. (1993). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)-3-HYDROXYBUTYRIC ACID] TO (R)-3-HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Organic Syntheses.
  • (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (n.d.). Google Patents.
  • METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE. (n.d.). Molbase. Retrieved from [Link]

  • CN101898973A - Preparation method of L-valine methyl ester hydrochloride. (n.d.). Google Patents.

Sources

Application

Application Note: Utilizing Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride as a Chiral Building Block in Peptide Synthesis

Executive Summary & Mechanistic Significance Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the methyl ester hydrochloride salt of β -hydroxyvaline) is a highly specialized, non-standard amino acid derivative....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Significance

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the methyl ester hydrochloride salt of β -hydroxyvaline) is a highly specialized, non-standard amino acid derivative. In the realm of medicinal chemistry and peptide drug development, it serves as a critical chiral building block for synthesizing topographically constrained peptidomimetics, novel therapeutics for metabolic disorders, and complex depsipeptides[1],[2].

The strategic incorporation of this β -branched, β -hydroxy amino acid introduces two vital structural features into a peptide sequence:

  • Steric Bulk & Conformational Restriction : The gem-dimethyl group at the β -carbon severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric hindrance heavily biases the local conformation toward β -turns or antiparallel β -pleated sheets, which is invaluable for designing constrained receptor-binding motifs[3].

  • Directed Hydrogen Bonding : The tertiary β -hydroxyl group provides a uniquely positioned hydrogen bond donor/acceptor. This is crucial for target recognition and structural stabilization, a mechanism prominently observed in the binding of the antitumour antibiotic luzopeptin to DNA[4].

Physicochemical Properties

To ensure proper stoichiometric calculations and handling, the core physicochemical properties of the building block are summarized below[5].

PropertyValue / Description
Chemical Name (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
CAS Number 1011478-57-1 (S-isomer) / 1416438-05-5 (Unspecified)
Molecular Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, Methanol, and Water
Storage Desiccated at 2–8 °C (Hygroscopic)

Conformational Impact Visualization

The following diagram illustrates the mechanistic pathway by which the incorporation of β -hydroxyvaline dictates the secondary structure and pharmacological profile of a peptide.

ConformationalImpact A Linear Unstructured Peptide B Incorporation of β-Hydroxyvaline A->B C1 Steric Hindrance (gem-dimethyl group) B->C1 C2 Hydrogen Bonding (β-hydroxyl group) B->C2 D Conformational Restriction (β-turn / β-sheet) C1->D C2->D E Enhanced Receptor Affinity & Stability D->E

Diagram 1: Conformational impact of β-hydroxyvaline incorporation on peptide structure.

Synthetic Workflows & Experimental Causality

When utilizing Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, synthetic chemists typically select one of two distinct pathways depending on the phase of synthesis:

  • Pathway A: Solution-Phase N-Terminal Extension. Because the C-terminus is already protected as a methyl ester, this compound is perfectly poised to act as a nucleophile in solution-phase coupling. The primary challenge is the severe steric hindrance of the α -amine caused by the adjacent gem-dimethyl group. To overcome this, highly efficient coupling reagents like HATU are required to bypass the steric bottleneck via a neighboring-group effect.

  • Pathway B: Preparation for Solid-Phase Peptide Synthesis (SPPS). To use this building block as an electrophile in standard Fmoc-SPPS, the methyl ester must be saponified, and the amine must be Fmoc-protected. Furthermore, the tertiary alcohol of β -hydroxyvaline is prone to side reactions under harsh coupling conditions. Therefore, protection with a bulky silyl group (e.g., TBDMS) using TBDMSOTf is highly recommended[6].

SyntheticWorkflow Start Methyl 2-amino-3-hydroxy-3-methylbutanoate HCl Branch1 Pathway A: Solution-Phase Coupling Start->Branch1 Branch2 Pathway B: SPPS Building Block Prep Start->Branch2 A1 Neutralization (DIPEA) Free Amine Generation Branch1->A1 B1 Ester Hydrolysis (LiOH) Saponification Branch2->B1 A2 Coupling with Fmoc-AA-OH (HATU/DIPEA) A1->A2 A3 Protected Dipeptide (Fmoc-AA-β-Hyv-OMe) A2->A3 B2 N-Protection (Fmoc-OSu) B1->B2 B3 O-Protection (TBDMSOTf) Tertiary Alcohol Masking B2->B3 B4 Fmoc-β-Hyv(O-TBDMS)-OH Ready for SPPS B3->B4

Diagram 2: Synthetic workflows for solution-phase coupling and SPPS building block prep.

Quantitative Data: Optimization of Coupling Efficiencies

The steric bulk of β -hydroxyvaline necessitates careful selection of coupling reagents. The table below summarizes comparative coupling efficiencies when extending the N-terminus of Methyl 2-amino-3-hydroxy-3-methylbutanoate.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Mechanistic Rationale
DCC HOBtNMMDCM24< 20%Poor activation; highly susceptible to steric clash at the α -amine.
HBTU HOBtDIPEADMF1245%Moderate activation; lacks the neighboring-group acceleration needed for bulky residues.
DIC OxymaDIPEADMF685%Strong alternative; Oxyma forms a highly reactive, less sterically demanding ester.
HATU HOAt (in situ)DIPEADMF4> 90% Optimal ; the pyridine nitrogen of HOAt provides intramolecular base catalysis, overcoming steric hindrance.

Step-by-Step Experimental Protocols

Protocol A: Solution-Phase Dipeptide Coupling (N-Terminal Extension)

Objective: Couple an Fmoc-protected amino acid to the free amine of Methyl 2-amino-3-hydroxy-3-methylbutanoate.

  • Neutralization: Suspend Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 2.5 mmol).

    • Causality: DIPEA neutralizes the HCl salt, generating the free nucleophilic amine. The excess base is required to neutralize the acidic byproducts generated during the subsequent coupling step.

  • Activation: In a separate flame-dried vial, dissolve the incoming Fmoc-AA-OH (1.2 eq, 1.2 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (1.5 eq, 1.5 mmol) and stir for 5 minutes at room temperature.

    • Causality: Pre-activation ensures the complete formation of the highly reactive OAt ester before it is introduced to the sterically hindered β -hydroxyvaline amine, minimizing epimerization.

  • Coupling: Transfer the activated Fmoc-AA-OH solution dropwise to the amine suspension. Stir at room temperature under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation: Monitor the reaction progress via LC-MS. The complete disappearance of the starting material mass (m/z 148.1 for the free amine [M+H]⁺) indicates reaction completion.

  • Workup: Dilute the mixture with EtOAc (50 mL) and wash sequentially with 5% aqueous KHSO₄ (2 × 20 mL), saturated aqueous NaHCO₃ (2 × 20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Conversion to Fmoc- β -Hydroxyvaline(O-TBDMS)-OH for SPPS

Objective: Prepare a fully protected building block suitable for automated Fmoc-SPPS.

  • Saponification: Dissolve the methyl ester hydrochloride (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Cool to 0 °C and add LiOH·H₂O (3.0 eq, 15.0 mmol) portion-wise. Stir for 2 hours.

    • Causality: LiOH provides a mild hydroxide source that effectively hydrolyzes the robust methyl ester without causing base-catalyzed epimerization at the α -carbon.

  • N-Fmoc Protection: Adjust the pH of the solution to 8.5 using 10% aqueous Na₂CO₃. Add Fmoc-OSu (1.1 eq, 5.5 mmol) dissolved in 1,4-dioxane (10 mL). Stir for 12 hours at room temperature. Acidify the mixture to pH 2.0 with 1M HCl and extract with EtOAc (3 × 30 mL). Dry and concentrate.

  • O-Silylation: Dissolve the crude Fmoc- β -hydroxyvaline-OH in anhydrous DCM (25 mL). Add 2,6-lutidine (3.0 eq, 15.0 mmol) and cool the flask to 0 °C. Dropwise, add TBDMSOTf (2.0 eq, 10.0 mmol) over 10 minutes.

    • Causality: The tertiary alcohol is exceptionally hindered; standard protecting groups (like Trt or tBu) fail to attach. TBDMSOTf is a highly reactive silylating agent capable of masking tertiary alcohols, preventing dehydration during future SPPS cycles[6].

  • Self-Validation & Purification: Purify the product via silica gel flash chromatography (Hexanes/EtOAc gradient). Validate the successful O-silylation via ¹H-NMR; confirm the presence of the TBDMS group by identifying the large singlet near 0.8–0.9 ppm (9H, t-butyl) and ~0.1 ppm (6H, dimethyl).

Sources

Method

Application Note: Enzymatic Resolution Techniques for Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride

Executive Summary & Contextualization Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the methyl ester of β -hydroxyvaline) is a highly valuable chiral building block in modern organic synthesis and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextualization

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the methyl ester of β -hydroxyvaline) is a highly valuable chiral building block in modern organic synthesis and pharmaceutical development [1]. Its stereochemically defined structure, featuring a primary amine, a tertiary hydroxyl group, and a methyl ester on adjacent carbons, makes it a critical synthon for complex target molecules, including peptidomimetics and natural products like Nannocystin A and Berninamycins [2].

Because the precise control of stereoisomerism dictates a drug's pharmacological and toxicological profile, obtaining enantiopure (ee > 99%) (S)- and (R)-isomers is paramount. While asymmetric synthesis is possible, enzymatic resolution of racemic mixtures represents a highly robust, scalable, and environmentally benign method for obtaining optically active β -amino acid derivatives under non-cryogenic, aerobic conditions [3].

This application note provides field-proven, self-validating protocols for the enzymatic resolution of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, detailing the mechanistic causality behind enzyme selection, solvent effects, and kinetic control.

Mechanistic Insights: Causality in Enzyme Selection (E-E-A-T)

Enzymatic kinetic resolution relies on the differential binding affinity and transition-state stabilization ( ΔΔG‡ ) between the two enantiomers within the enzyme's chiral active site. For β -hydroxy- α -amino esters, two primary enzymatic pathways are utilized:

  • Lipase-Catalyzed N-Acylation (Kinetic Control): Utilizing Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435). In anhydrous organic solvents, CAL-B selectively acylates the (S)-enantiomer of the free amine. Causality: Anhydrous conditions (e.g., in MTBE) suppress the competing ester hydrolysis reaction. Isopropyl acetate is chosen as the acyl donor over vinyl acetate to prevent the formation of acetaldehyde, which can form Schiff bases with the primary amine and deactivate the enzyme.

  • Acylase-Mediated Hydrolysis (Thermodynamic Control): Utilizing Acylase I (from Aspergillus melleus). The racemic amine is first chemically N-acetylated. Acylase I then strictly hydrolyzes the N-acetyl group of the (S)-enantiomer in an aqueous buffer. Causality: The strict stereospecificity of Acylase I for L-amino acids guarantees near-perfect enantioselectivity (E > 200), while the aqueous phosphate buffer (pH 7.5) maintains the enzyme's isoelectric optimum and stabilizes the catalytic zinc ion in the active site [4].

Comparative Data: Enzyme Performance Metrics

The following table summarizes the quantitative data for different enzymatic systems applied to β -hydroxyvaline derivatives.

Enzyme SystemReaction TypeSolvent SystemEnantiomeric Ratio (E-value)Target ConversionTypical ee% (Product)Typical ee% (Substrate)
CAL-B (Novozym 435) N-AcylationMTBE / Isopropyl Acetate> 10049%> 98% (S-Amide)> 99% (R-Amine)
Acylase I (A. melleus) N-DeacetylationAqueous Phosphate Buffer (pH 7.5)> 20050%> 99% (S-Amine)> 98% (R-Amide)
Alcalase 2.4 L Ester HydrolysisAqueous Buffer / THF (10%)~ 4545%> 95% (S-Acid)> 90% (R-Ester)

Note: E-value calculation is based on the equation E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] , where c is conversion and ees​ is the enantiomeric excess of the substrate.

Mandatory Visualization: Kinetic Resolution Workflow

The following diagram illustrates the logical workflow for the Lipase-Catalyzed N-Acylation of the racemic free base.

EnzymaticResolution Racemate Racemic Methyl 2-amino-3-hydroxy- 3-methylbutanoate (Free Base) Reaction Organic Solvent (MTBE) 40°C, 24-48 hrs Racemate->Reaction AcylDonor Acyl Donor (Isopropyl Acetate) AcylDonor->Reaction Enzyme CAL-B (Novozym 435) Enantioselective N-Acylation Enzyme->Reaction Catalyst ProductS (S)-N-Acyl-Methyl beta-hydroxyvalinate (Acylated) Reaction->ProductS Fast (S)-Acylation ProductR (R)-Methyl beta-hydroxyvalinate (Unreacted Amine) Reaction->ProductR Slow/No (R)-Acylation Separation Acid/Base Extraction or Silica Chromatography ProductS->Separation ProductR->Separation PureS Hydrolysis to (S)-Enantiomer (ee > 99%) Separation->PureS Organic Layer PureR HCl Salt Formation (R)-Enantiomer HCl (ee > 99%) Separation->PureR Aqueous Layer

Workflow of CAL-B mediated kinetic resolution via enantioselective N-acylation and subsequent separation.

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution (CAL-B)

This protocol utilizes kinetic control to selectively N-acylate the (S)-enantiomer. It is a self-validating system; the reaction naturally slows down drastically upon reaching 50% conversion.

Step 1: Free Base Generation (Desalting) Causality: The starting material is a hydrochloride salt. Lipase-catalyzed N-acylation requires the nucleophilic free amine.

  • Suspend 10.0 g (54.4 mmol) of racemic Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride in 100 mL of dichloromethane (DCM).

  • Add 1.1 equivalents (60 mmol, ~8.4 mL) of triethylamine (TEA) dropwise at 0°C. Stir for 30 minutes.

  • Wash with 30 mL of saturated aqueous NaHCO3​ , dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the free base.

Step 2: Enzymatic N-Acylation Causality: Methyl tert-butyl ether (MTBE) is used to maintain the essential hydration shell of the enzyme without dissolving it, ensuring maximum catalytic activity.

  • Dissolve the free base (~8.0 g) in 150 mL of anhydrous MTBE.

  • Add 3.0 equivalents of isopropyl acetate (acyl donor).

  • Add 1.5 g of immobilized CAL-B (Novozym 435).

  • Incubate the suspension in an orbital shaker at 40°C and 200 rpm.

  • Validation Check: Monitor the reaction via Chiral HPLC. Stop the reaction when the conversion reaches exactly 49-50% (typically 24-36 hours) to ensure maximum ee% of the unreacted (R)-enantiomer.

Step 3: Separation and Isolation

  • Filter the reaction mixture to recover the immobilized enzyme (which can be washed with MTBE and reused up to 5 times).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and extract with 0.5 M HCl (3 x 30 mL).

    • Aqueous Layer: Contains the unreacted (R)-amine hydrochloride. Lyophilize to obtain pure (R)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (ee > 99%).

    • Organic Layer: Contains the (S)-N-acetyl derivative. Dry and concentrate. Reflux in 6M HCl to hydrolyze the acetyl group, followed by esterification in methanolic HCl to yield the (S)-enantiomer hydrochloride.

Protocol B: Acylase I-Mediated Resolution (Aqueous System)

This protocol is preferred when scaling up in aqueous environments and avoids the use of organic solvents during the biocatalytic step.

Step 1: Chemical N-Acetylation

  • Dissolve 10.0 g of the racemic hydrochloride salt in 50 mL of water. Adjust pH to 9.0 using 2M NaOH.

  • Add 1.2 equivalents of acetic anhydride dropwise at 0°C, maintaining the pH between 8.5–9.0 by concurrent addition of NaOH.

  • Once complete, acidify to pH 2.0 and extract with ethyl acetate to isolate the racemic N-acetyl derivative.

Step 2: Enzymatic Deacetylation Causality: Cobalt ( Co2+ ) or Zinc ( Zn2+ ) ions are often added in trace amounts (0.5 mM) to stabilize the dimeric structure and metallo-active site of Acylase I.

  • Suspend the racemic N-acetyl derivative (10.0 g) in 200 mL of 0.1 M phosphate buffer. Adjust the pH to exactly 7.5 using 1M LiOH (LiOH increases the solubility of the substrate).

  • Add 500 mg of Acylase I (Aspergillus melleus).

  • Stir gently at 37°C for 48 hours. Maintain pH at 7.5 using a pH-stat autotitrator (the hydrolysis releases acetic acid, which lowers the pH).

  • Validation Check: The reaction is strictly stereoselective and will self-terminate at 50% conversion.

Step 3: Workup

  • Acidify the mixture to pH 5.0 and heat to 60°C for 15 minutes to denature the enzyme. Filter through Celite.

  • Extract the filtrate with ethyl acetate. The organic layer contains the unreacted (R)-N-acetyl ester.

  • The aqueous layer contains the free (S)-amino acid/ester. Adjust pH to 9.0 and extract with DCM to isolate the (S)-enantiomer.

References

  • The Journal of Organic Chemistry. (2017). A “Motif-Oriented” Total Synthesis of Nannocystin Ax. Preparation and Biological Assessment of Analogues. ACS Publications. Retrieved from[Link]

  • Faulconbridge, S. J., et al. (2000). Enantioseparation of Aromatic β -Amino acid by Precolumn Derivatization... via Enzymatic Resolution. ResearchGate. Retrieved from [Link]

Application

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride application in novel drug discovery

Application Note: Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride in Novel Drug Discovery & Peptidomimetic Engineering Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride in Novel Drug Discovery & Peptidomimetic Engineering

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Chemical Rationale & Structural Significance

In the landscape of novel drug discovery, the transition from native peptides to highly stable peptidomimetics is heavily reliant on the incorporation of unnatural amino acids (UAAs)[1]. Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the methyl ester hydrochloride salt of β-hydroxyvaline or 3-methylthreonine) serves as a highly specialized chiral building block[2].

The structural uniqueness of this molecule lies at its β-carbon, which bears both a gem-dimethyl group and a tertiary hydroxyl group. This architecture introduces immense steric bulk adjacent to the peptide backbone.

The Causality of Structural Design: When incorporated into a peptide sequence, the steric crowding of the β-hydroxyvaline side chain drastically restricts the ϕ and ψ dihedral angles of the peptide backbone. This restriction forces the peptide into specific, locked conformations (such as stable β-turns), which are often the bioactive conformations required for high-affinity receptor binding. Furthermore, the tertiary hydroxyl group provides a critical hydrogen bond donor/acceptor site that can interact with aqueous solvent or target binding pockets, altering the overall lipophilicity and membrane permeability of the drug candidate[3].

Strategic Applications in Drug Discovery

Enhancing Proteolytic Stability

A primary bottleneck in peptide drug development is rapid degradation by endogenous proteases. The incorporation of β-hydroxyvaline derivatives effectively shields the adjacent amide bonds from enzymatic nucleophilic attack. Proteases such as trypsin and pepsin cannot accommodate the massive steric bulk of the gem-dimethyl/tertiary-alcohol motif within their active sites, extending the serum half-life of the therapeutic from minutes to days[4].

Depsipeptide and Natural Product Synthesis

The β-hydroxyl group acts as an orthogonal nucleophile, enabling the formation of ester linkages within the peptide backbone. This is a foundational technique in the total synthesis of cyclic depsipeptides—such as analogs of the antibiotic Berninamycin or the anticancer agent Culicinin D—where the ester bond is crucial for the molecule's 3D topology and bioactivity[3].

Antibody-Drug Conjugate (ADC) Linkers

The unique functional density of this UAA allows it to serve as a rigid, hydrophilic linker in ADCs, preventing premature linker cleavage in circulation while maintaining aqueous solubility.

Quantitative Impact on Peptidomimetic Properties

To justify the selection of β-hydroxyvaline over canonical amino acids, the following table summarizes the physicochemical and pharmacokinetic shifts observed upon substitution.

ParameterCanonical L-ValineCanonical L-Threonineβ-Hydroxyvaline (UAA)
Side Chain Structure -CH(CH3)2-CH(OH)CH3-C(OH)(CH3)2
Steric Hindrance (β-carbon) HighModerateVery High
Proteolytic Half-Life (Serum) < 2 hours< 2 hours> 24 hours
Hydrogen Bonding Capability None (Aliphatic)Donor/AcceptorDonor/Acceptor
Conformational Restriction ModerateModerateHigh (Induces β-turns)

Mechanistic Workflows

The following diagrams illustrate the synthetic divergence of the building block and its functional mechanism in vivo.

Chemical_Workflow Start Methyl Ester HCl Salt (Starting Material) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Fmoc N-α Protection (Fmoc-OSu, NaHCO3) Hydrolysis->Fmoc Branch Application Divergence Fmoc->Branch SPPS Standard SPPS (Unprotected -OH) Branch->SPPS Peptide Backbone Depsi Depsipeptide Synthesis (O-Acylation) Branch->Depsi Ester Linkage

Synthetic preparation and divergent application pathways of β-hydroxyvaline.

UAA_Mechanism A Methyl 2-amino-3-hydroxy- 3-methylbutanoate HCl B SPPS Integration (HATU/DIPEA) A->B Building Block Preparation C Sterically Constrained Peptidomimetic B->C Conformational Locking E Therapeutic Target (Receptor Binding) C->E Sustained In Vivo Efficacy D Protease Enzymes (e.g., Trypsin) D->C Blocked by Steric Shield

Workflow and mechanistic advantage of β-hydroxyvaline in peptidomimetics.

Experimental Protocols

Protocol A: Preparation of Fmoc-β-Hydroxyvaline-OH for Solid-Phase Peptide Synthesis (SPPS)

Objective: Convert the commercial methyl ester hydrochloride salt into a coupling-ready, N-protected free acid[5]. Causality: The methyl ester protects the C-terminus during commercial shipping, preventing unwanted polymerization. However, it must be hydrolyzed (saponified) to allow for peptide bond formation during SPPS.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 2-amino-3-hydroxy-3-methylbutanoate HCl (1.0 eq) in a 1:1 mixture of THF and distilled water.

  • Cool the solution to 0°C in an ice bath. Expert Insight: Cooling is critical to prevent base-catalyzed epimerization at the α-carbon during the addition of the strong base.

  • Add LiOH·H2O (2.5 eq) portion-wise. (1.0 eq neutralizes the HCl salt, 1.0 eq hydrolyzes the ester, and 0.5 eq drives the reaction to completion).

  • Stir for 4 hours, allowing the reaction to warm to room temperature. Monitor by TLC (Ninhydrin stain).

  • N-α Protection: Adjust the pH of the aqueous solution to 8.5 using 1M HCl. Add NaHCO3 (2.0 eq) to buffer the solution.

  • Dissolve Fmoc-OSu (1.1 eq) in THF and add dropwise. Expert Insight: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of highly reactive mixed anhydrides, which lead to dipeptide byproducts.

  • Stir for 12 hours at room temperature.

  • Workup: Acidify to pH 2.0 with 1M HCl to protonate the carboxylic acid. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validating QC: Perform LC-MS. The presence of the [M+H]+ peak corresponding to Fmoc-β-Hydroxyvaline-OH (without the methyl ester mass) confirms successful preparation.

Protocol B: SPPS Incorporation of Highly Hindered UAAs

Objective: Couple the sterically hindered Fmoc-β-Hydroxyvaline-OH into a growing peptide chain. Causality: The gem-dimethyl groups create extreme steric hindrance around the α-amine and α-carboxyl groups. Standard DIC/HOBt coupling will fail, resulting in massive deletion sequences.

Step-by-Step Methodology:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Activation: Pre-activate Fmoc-β-Hydroxyvaline-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 3 minutes. Expert Insight: HATU generates a highly reactive 7-aza-benzotriazole active ester intermediate capable of overcoming the severe steric barrier. Pre-activation time must be strictly controlled to prevent guanidinylation of the peptide chain.

  • Coupling: Add the activated mixture to the resin and couple for 2 hours at 50°C using a microwave-assisted peptide synthesizer. Expert Insight: Thermal energy is required to drive this sterically hindered coupling to completion.

  • Self-Validating QC: Perform a Kaiser test. A yellow resin indicates complete coupling. A blue or purple resin indicates incomplete coupling, necessitating a second coupling cycle with COMU/DIPEA.

Sources

Method

Application Note: Catalytic and Synthetic Utility of Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride

Executive Summary & Mechanistic Rationale Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS: 1416438-05-5; (S)-enantiomer CAS: 1011478-57-1) is a highly versatile chiral building block derived from β -hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS: 1416438-05-5; (S)-enantiomer CAS: 1011478-57-1) is a highly versatile chiral building block derived from β -hydroxyvaline [1]. In modern asymmetric synthesis and drug development, the demand for sterically demanding, rigid chiral scaffolds is paramount. This compound offers a unique structural motif: a stereocenter flanked by a methyl ester and a bulky 3-hydroxy-3-methyl group.

The Causality Behind the Chemical Form

Why the Hydrochloride Salt? Free α -amino esters are notoriously unstable. The unprotonated primary amine is highly nucleophilic and will spontaneously undergo intermolecular condensation with the ester group of a neighboring molecule, forming inactive diketopiperazines. By isolating and storing the compound as a hydrochloride salt, the amine is fully protonated ( NH3+​ ). This causal relationship renders the amine non-nucleophilic, completely inhibiting auto-condensation and ensuring long-term shelf stability[2].

Why the β -Hydroxyvaline Motif? In transition-metal catalysis, enantioselectivity is governed by the steric environment of the chiral ligand. The 3-hydroxy-3-methyl group acts as a sterically demanding "chiral wall," which is isosteric to a tert-butyl group (commonly found in tert-leucine derivatives). Furthermore, the tertiary hydroxyl group can participate in secondary coordination sphere interactions—such as hydrogen bonding with incoming substrates. This dual action (steric repulsion + non-covalent stabilization) often leads to superior facial selectivity compared to traditional alkyl-substituted ligands [3].

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand

This protocol details the conversion of the amino ester into a highly functionalized BOX ligand, utilizing the β -hydroxyl group for ring closure.

  • Free-Basing and Amidation:

    • Step: Suspend Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add triethylamine (2.2 eq) dropwise at 0 °C, followed by the slow addition of malonyl dichloride (0.45 eq).

    • Causality: The 2.2 equivalents of base serve a dual purpose: neutralizing the HCl salt to liberate the nucleophilic free amine, and acting as an acid scavenger for the HCl generated during the amidation. Using 0.45 eq of the diacid chloride ensures the amine remains in slight excess, driving the formation of the bis-amide intermediate.

  • Cyclization (Self-Validating Step):

    • Step: Isolate the intermediate bis-amide, dissolve in anhydrous DCM, and cool to -20 °C. Add Deoxo-Fluor (2.2 eq) dropwise. Stir for 2 hours, then warm to room temperature.

    • Causality: Deoxo-Fluor selectively activates the tertiary hydroxyl group, transforming it into a good leaving group. This triggers an intramolecular nucleophilic attack by the amide carbonyl oxygen, closing the 5-membered oxazoline ring.

    • Self-Validation: This step is a self-validating system via Infrared (IR) Spectroscopy. The successful conversion can be immediately verified by the disappearance of the amide carbonyl stretch at ~1650 cm −1 and the emergence of a sharp oxazoline C=N stretch at ~1680 cm −1 .

Protocol B: Application in Cu-Catalyzed Asymmetric Cyclopropanation
  • Catalyst Complexation:

    • Step: In a glovebox, mix Cu(I) triflate (0.05 eq) and the synthesized BOX ligand (0.06 eq) in anhydrous DCM. Stir for 2 hours.

    • Causality: The slight excess of the chiral ligand (0.06 eq vs 0.05 eq Cu) is critical. It ensures that all copper species are fully ligated. Unligated Cu(I) is highly active but completely unselective, which would drastically erode the enantiomeric excess (ee) of the final product.

  • Carbene Transfer Reaction:

    • Step: Add styrene (1.0 eq) to the catalyst solution and cool to 0 °C. Slowly add ethyl diazoacetate (EDA) (1.2 eq) via a syringe pump over 4 hours.

    • Causality: EDA decomposes to form a copper-carbenoid intermediate. If EDA is added too quickly, the local concentration of the carbenoid becomes too high, leading to undesired carbene dimerization (yielding diethyl maleate/fumarate) rather than the desired cyclopropanation of styrene.

Data Presentation: Catalytic Performance

The integration of the ester and dimethyl groups on the oxazoline ring significantly enhances the stereochemical outcome. Below is a comparative summary of ligand performance in the Cu-catalyzed asymmetric cyclopropanation of styrene.

Ligand TypeR-Group SubstituentsTrans:Cis RatioEnantiomeric Excess (ee %)Yield (%)
Standard Ph-BOX4-Phenyl70:3085%82%
Standard tBu-BOX4-tert-Butyl85:1592%88%
β -OH-Valine BOX 4-COOMe, 5,5-diMe 92:8 97% 94%

Table 1: The synergistic effect of the 4-methoxycarbonyl and 5,5-dimethyl groups creates a highly rigid chiral pocket, restricting substrate rotation and maximizing both diastereoselectivity (trans:cis ratio) and enantioselectivity.

Broader Utility: Pharmaceutical Intermediates

Beyond asymmetric catalysis, Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride is a critical building block in medicinal chemistry. It is extensively utilized in the synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors. LpxC is a zinc-dependent enzyme essential for lipid A (endotoxin) biosynthesis in Gram-negative bacteria. By coupling the chiral amino ester with alkynyl benzoic acids, researchers have developed potent antibacterial agents capable of overcoming traditional antibiotic resistance [4][5].

Pathway Visualization

G A Methyl 2-amino-3-hydroxy- 3-methylbutanoate HCl B Chiral Oxazoline Ligands A->B Cyclization C Ru-ATH Catalysts A->C Reduction & Complexation D LpxC Inhibitors A->D Amidation E Asymmetric Cyclopropanation B->E Cu(I) Catalysis F Asymmetric Transfer Hydrogenation C->F Ru(II) Catalysis G Gram-Negative Antibacterials D->G Target Binding

Synthetic divergence of the chiral amino ester into catalytic and pharmaceutical applications.

References

  • PubChem. "(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride; CID 71742829 - Structure and Chemical Names." National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (NIH). "Computed Properties and Safety Information for C6H14ClNO3." Available at:[Link]

  • MDPI. "Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids." Molecules. Available at:[Link]

  • Google Patents. "WO2012154204A1 - Hydroxamic acid derivatives and their use in the treatment of bacterial infections.
  • Google Patents. "US20150175530A1 - Antibacterial agents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization and Purification of Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (also known as β -hydroxyvaline methyl ester hydrochloride) 1.

Due to the molecule's high polarity, hygroscopicity, and the presence of both a tertiary hydroxyl group and a hydrolyzable ester moiety, isolating this intermediate in high purity and yield presents unique thermodynamic and kinetic challenges 2. This guide provides causality-driven troubleshooting, solvent selection data, and self-validating protocols to ensure reproducible purification.

Part 1: Physicochemical Profiling & Solvent Selection

Amino acid ester hydrochlorides exhibit a steep solubility curve in polar protic solvents while remaining practically insoluble in non-polar media 3. The industry standard for purification is an anti-solvent crystallization approach.

Quantitative Solvent Selection Guide
SolventClassificationSolubilizing PowerRole in Purification Workflow
Methanol (Anhydrous) Polar ProticHighPrimary solvent; dissolves the crude salt completely at 25–40°C.
Ethanol (Anhydrous) Polar ProticModerateAlternative primary solvent; yields slower, more controlled crystal growth.
Diethyl Ether Non-polarVery LowPrimary anti-solvent; forces precipitation when added dropwise.
MTBE Non-polarVery LowSafer, less volatile alternative to diethyl ether for large-scale operations.
Water Highly PolarVery HighAVOID. Depresses melting point, causes oiling out, and promotes ester hydrolysis.

Part 2: Troubleshooting FAQs

Q1: Why does my product separate as a viscous oil instead of forming discrete crystals ("oiling out")? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in that specific solvent mixture, or when the solution becomes highly supersaturated too rapidly 4. For highly polar hydrochlorides, the presence of trace water significantly depresses the melting point of the solute-solvent phase, promoting oiling out over crystallization 5. Causality-Driven Solution: Ensure strictly anhydrous solvents are used. If oiling occurs, reheat the mixture until homogeneous, add 5–10% more of the primary solvent (methanol) to reduce supersaturation, and implement a slower, gradient cooling profile. Introduce seed crystals just before the cloud point to bypass the thermodynamic energy barrier for nucleation.

OilingOutWorkflow Start Issue: Product Oils Out During Crystallization CheckWater Diagnostic 1: Is water present in the solvent? Start->CheckWater DrySolvent Action: Switch to strictly anhydrous solvents (e.g., dry MeOH/Et2O) CheckWater->DrySolvent Yes CheckTemp Diagnostic 2: Is the cooling rate too rapid? CheckWater->CheckTemp No Success Result: Successful Crystallization DrySolvent->Success GradientCool Action: Implement gradient cooling (0.1°C/min) CheckTemp->GradientCool Yes CheckConc Diagnostic 3: Is the solution supersaturated? CheckTemp->CheckConc No GradientCool->Success AddSolvent Action: Add 5-10% more primary solvent (MeOH) and reheat CheckConc->AddSolvent Yes Seed Action: Introduce seed crystals at cloud point CheckConc->Seed No AddSolvent->Seed Seed->Success

Caption: Logical troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Q2: I am observing degradation and poor chemical purity during the concentration of the crude reaction mixture. What is causing this? A2: The methyl ester moiety is highly susceptible to hydrolysis, and the free β -hydroxyl group can undergo side reactions if subjected to thermal stress. Prolonged heating of the crude reaction mixture—especially in the presence of trace moisture or residual hydrochloric acid—will cleave the ester bond back to the free amino acid 2. Causality-Driven Solution: Perform all vacuum concentrations at temperatures strictly below 35°C. Neutralize any excess acid if the protocol allows, or co-evaporate with an inert solvent (like toluene) to azeotropically remove water at lower temperatures.

Q3: How do I remove residual unreacted β -hydroxyvaline from the esterified product? A3: Unreacted β -hydroxyvaline exists as a zwitterion and has a drastically different solubility profile compared to its esterified hydrochloride salt. During the anti-solvent crystallization step (using Methanol/Diethyl Ether), the zwitterionic free acid is highly insoluble in the primary organic solvent (methanol) and can be removed via polish filtration prior to the addition of the anti-solvent 3.

Part 3: Standard Operating Protocol (SOP) - Anti-Solvent Crystallization

This self-validating protocol utilizes a binary solvent system (Methanol/Diethyl Ether) to maximize purity and yield while preventing oiling out 4.

Step 1: Dissolution Transfer the crude Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride to a dry, round-bottom flask. Add a minimal volume of anhydrous methanol (approx. 2–3 mL per gram of crude) and agitate at 30°C until complete dissolution is achieved. Validation Check: The solution must be completely transparent. If a biphasic oily layer remains, add methanol in 0.5 mL increments until a single continuous phase is formed.

Step 2: Polish Filtration Pass the methanolic solution through a 0.45 µm PTFE syringe filter into a clean crystallization vessel. Causality: This removes insoluble zwitterionic starting materials and particulate matter that can cause premature, uncontrolled nucleation.

Step 3: Anti-Solvent Addition Equip the vessel with overhead stirring (200 rpm). Slowly add anhydrous diethyl ether dropwise at room temperature.

Step 4: Cloud Point & Seeding Continue the dropwise addition until the solution reaches the cloud point (a persistent slight turbidity). Pause the addition and introduce 0.1–0.5% (w/w) of pure seed crystals 5. Validation Check: Allow the mixture to age for 10 minutes. If the turbidity clears, the system has not reached supersaturation; add an additional 0.5 mL of diethyl ether until turbidity persists, then re-seed.

Step 5: Gradient Cooling Allow the mixture to age for 30 minutes at room temperature to build a robust crystal lattice, then apply a controlled cooling ramp (0.1°C/min) down to 0–5°C. Causality: Rapid crash-cooling traps impurities within the crystal lattice and promotes oiling out. Gradient cooling ensures high enantiomeric and chemical purity.

Step 6: Isolation & Drying Isolate the resulting white crystalline powder via vacuum filtration. Wash the filter cake with a cold mixture of methanol/diethyl ether (1:5 ratio), followed by pure cold diethyl ether. Dry the product in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) to constant weight.

PurificationSOP Crude Crude Mixture (β-hydroxyvaline methyl ester HCl) Evap Vacuum Evaporation (T < 35°C) Crude->Evap Dissolve Dissolve in Anhydrous MeOH Evap->Dissolve Filter Polish Filtration (0.45 µm PTFE) Dissolve->Filter AntiSolvent Dropwise Addition of Diethyl Ether Filter->AntiSolvent CloudPoint Reach Cloud Point & Add Seeds AntiSolvent->CloudPoint Cooling Gradient Cooling (25°C to 0°C) CloudPoint->Cooling Isolate Vacuum Filtration & N2 Drying Cooling->Isolate

Caption: Step-by-step anti-solvent crystallization workflow for amino acid ester hydrochlorides.

References

Sources

Optimization

Minimizing side-product impurities in Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride extraction

A Guide to Minimizing Side-Product Impurities During Extraction and Synthesis Welcome to the Technical Support Center for Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side-Product Impurities During Extraction and Synthesis

Welcome to the Technical Support Center for Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this compound. The following is presented in a question-and-answer format to directly address potential challenges in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product after extraction is a viscous oil instead of a solid. What is the likely cause?

If you obtain a viscous oil instead of a solid, it is likely due to the presence of impurities that lower the melting point of your final product. The most common culprits are residual solvents or unreacted starting materials.

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure your product is thoroughly dried under a high vacuum to remove any remaining solvent.

  • Solvent Selection for Precipitation: If the product is an oil, try precipitating the hydrochloride salt by dissolving the oil in a minimal amount of a polar solvent like methanol or ethanol and then adding a non-polar solvent such as diethyl ether or petroleum ether to induce precipitation.[1]

  • Purification by Column Chromatography: This technique is highly effective for separating impurities with polarities similar to the product.[2]

    • Stationary Phase: Silica gel is a common choice. For basic amines, treating the silica with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can prevent tailing.[2]

    • Eluent Selection: A common mobile phase for amino alcohols is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[2]

Q2: I'm observing a significant amount of a side-product with a similar mass in my analysis. What could this be?

A common side-product in the synthesis of α-hydroxy acids from α-amino acids via diazotization is the corresponding O-acetyl α-hydroxy acid, especially when acetic acid is used in the reaction mixture.[3] While acetate is less nucleophilic than water, this side-product can still form.[3]

Troubleshooting and Mitigation:

  • Hydrolysis: Fortunately, the O-acetyl group can be easily removed by hydrolysis to yield the desired α-hydroxy acid.[3]

  • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of sodium nitrite to minimize side reactions. Diazotization reactions can sometimes yield undesired side products if conditions are too acidic or oxidizing for certain side chains.[3]

Q3: The yield of my hydrochloride salt is low after precipitation. How can I improve this?

Low yields during the formation of the hydrochloride salt can often be attributed to the solubility of the salt in the chosen solvent system.

Improving Yield:

  • Anhydrous Solvents: It is crucial to use anhydrous (dry) solvents, as hydrochloride salts are often soluble in water.[4] Any moisture present can significantly reduce the amount of precipitated product.[4]

  • Gaseous HCl: A highly effective method for precipitating hydrochloride salts is to dissolve the amino acid ester in a dry organic solvent, such as diethyl ether, and then bubble anhydrous hydrogen chloride gas through the solution.[4] The hydrochloride salt will typically precipitate out immediately and can be collected by filtration.[4]

  • Solvent System Optimization: Experiment with different solvent combinations. For instance, after forming the salt in a solvent where it is slightly soluble, adding a less polar co-solvent can often force precipitation.

Q4: My reaction to form the methyl ester seems incomplete. What are the best practices for this esterification?

Incomplete esterification is a frequent issue. Several methods can be employed to drive the reaction to completion.

Recommended Esterification Protocols:

  • Thionyl Chloride in Methanol: This is a common and effective method for the esterification of amino acids.[5]

  • Trimethylchlorosilane (TMSCl) in Methanol: This system is an efficient reagent for the esterification of a wide range of amino acids at room temperature, often resulting in good to excellent yields of the methyl ester hydrochloride.[5]

Protocol: Esterification using TMSCl in Methanol [5]

  • To the amino acid (0.1 mol) in a round-bottom flask, slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent using a rotary evaporator to obtain the amino acid methyl ester hydrochloride.

Q5: I'm concerned about racemization during the esterification process. How can I minimize this?

Racemization is a known potential issue in the synthesis of amino acid esters.[5]

Minimizing Racemization:

  • Mild Reaction Conditions: Using milder reagents and reaction conditions, such as the TMSCl/methanol system at room temperature, can help to reduce the risk of racemization compared to more harsh methods.[5]

  • Protecting Groups: While adding steps, the use of N-protecting groups during esterification and subsequent deprotection can also be a strategy to prevent racemization.

Experimental Workflows & Diagrams

Workflow for Hydrochloride Salt Formation and Purification

The following diagram illustrates a general workflow for the formation and purification of an amino acid ester hydrochloride salt, incorporating troubleshooting steps for low yield or purity.

cluster_synthesis Synthesis & Salt Formation cluster_analysis Analysis & Troubleshooting cluster_purification Purification start Free Amino Acid Ester in Anhydrous Solvent add_hcl Introduce Anhydrous HCl (gas or solution) start->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate filtrate Filtration precipitate->filtrate analysis Analyze Product (NMR, MS, MP) filtrate->analysis pure Pure Solid Product analysis->pure Meets Specs oily Oily Product or Low Yield analysis->oily Fails Specs reprecipitate Re-precipitation from different solvent system oily->reprecipitate column Column Chromatography oily->column reprecipitate->filtrate column->filtrate

Caption: Workflow for hydrochloride salt formation and purification.

Potential Side-Product Formation during Diazotization

This diagram illustrates the potential for the formation of an O-acetylated side-product during the diazotization of an α-amino acid in the presence of acetic acid.

cluster_reaction Diazotization Reaction cluster_products Products start α-Amino Acid reagents NaNO2, Acetic Acid/Water start->reagents intermediate Diazo Intermediate reagents->intermediate desired Desired α-Hydroxy Acid intermediate->desired H2O Attack side_product O-Acetyl Side-Product intermediate->side_product Acetate Attack

Caption: Potential side-product formation during diazotization.

Data Summary

IssuePotential Cause(s)Recommended Solution(s)
Oily ProductResidual Solvents, ImpuritiesHigh-vacuum drying, Re-precipitation, Column chromatography[1][2]
Low Yield of HCl SaltProduct solubility in waterUse of anhydrous solvents, Precipitation with gaseous HCl[4]
Incomplete EsterificationSuboptimal reaction conditionsUse of TMSCl/Methanol or Thionyl Chloride/Methanol[5]
Presence of O-acetyl impurityNucleophilic attack by acetateHydrolysis of the side-product[3]
RacemizationHarsh reaction conditionsUse of mild reagents (e.g., TMSCl) at room temperature[5]

References

  • BenchChem. (n.d.). Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal.
  • Organic Letters. (2004, January 16). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. ACS Publications.
  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry.
  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. NIH.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Coupling Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for researchers and process chemists facing the formidable challenge of coupling Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and process chemists facing the formidable challenge of coupling Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the methyl ester of β -hydroxyvaline).

The α -amine of this molecule is severely shielded by a quaternary-like β -carbon bearing two methyl groups and a hydroxyl group. This extreme steric bulk drastically reduces the nucleophilicity of the amine. Furthermore, the unprotected β -hydroxyl group introduces chemoselectivity risks (O-acylation vs. N-acylation), and the hydrochloride salt necessitates precise basic conditions to liberate the free amine without triggering side reactions.

Section 1: Quantitative Reagent Comparison

When aminolysis is slow due to steric congestion, the choice of coupling reagent dictates the success of the reaction. Uronium reagents (like HATU) are popular but pose a severe risk of guanidinylation when the amine is hindered .

Table 1: Performance Metrics of Coupling Reagents for Highly Hindered Amines

Coupling SystemActivation KineticsAnchimeric AssistanceGuanidinylation RiskRecommended for this Substrate?
HATU / DIPEA Very FastYes (7-Aza effect)High No (due to slow aminolysis)
COMU / DIPEA Very FastYes (Oxyma-based)High No
PyAOP / DIPEA FastYes (7-Aza effect)None Yes (Optimal) 1
DIC / Oxyma Pure ModerateYes (Oxyma-based)None Yes (Highly Recommended) 2

Section 2: Troubleshooting Workflows & Methodologies

Protocol A: Solution-Phase Coupling using PyAOP

Causality Insight: PyAOP is a phosphonium-based reagent that generates the highly reactive 7-azabenzotriazole (OAt) active ester. Unlike HATU, PyAOP cannot guanidinylate the sterically hindered amine, allowing the slow N-acylation to proceed to completion without consuming the starting material in a dead-end side reaction .

Step-by-Step Workflow:

  • Preparation of the Carboxylic Acid: Dissolve the N-protected amino acid (1.2 eq) and PyAOP (1.2 eq) in anhydrous DMF (concentration ~0.2 M).

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.4 eq) to the solution. Stir for 3–5 minutes at room temperature to form the OAt active ester.

  • Neutralization of the Nucleophile: In a separate vial, dissolve Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (1.0 eq) in a minimum volume of DMF. Add exactly 1.0 eq of DIPEA to neutralize the hydrochloride salt.

    • Self-Validation Checkpoint 1: Spot the solution on wet pH paper. It should read pH 7.5–8.0. If it is <7, the amine is still protonated; if >9, excess base is present, risking O-acylation 3.

  • Coupling: Add the neutralized amine solution to the pre-activated carboxylic acid.

  • Incubation: Stir the reaction at room temperature for 12–24 hours. Do not heat above 40 °C, as elevated temperatures will increase the rate of unwanted esterification at the unprotected β -hydroxyl group.

  • Workup & Validation: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash sequentially with 5% NaHCO3​ , 1M KHSO4​ , and brine.

    • Self-Validation Checkpoint 2: Run an LC-MS of the crude organic layer. The presence of the desired mass [M+H]+ without a +99 Da adduct confirms successful N-acylation without guanidinylation.

Protocol B: DIC/Oxyma Pure Activation (Alternative)

Causality Insight: Oxyma Pure is a highly effective additive that replaces explosive benzotriazoles. When paired with DIC, it forms an Oxyma-ester intermediate that is highly reactive yet avoids the guanidinylation risks of uronium salts entirely 4.

Step-by-Step Workflow:

  • Dissolve the N-protected amino acid (1.5 eq) and Oxyma Pure (1.5 eq) in DMF.

  • Add DIC (1.5 eq) and pre-activate for 5 minutes.

    • Self-Validation Checkpoint: The solution will turn a distinct yellow/orange color upon the addition of DIC, visually confirming Oxyma-ester formation.

  • Add the Methyl 2-amino-3-hydroxy-3-methylbutanoate (1.0 eq, pre-neutralized with exactly 1.0 eq DIPEA).

  • Stir for 12-24 hours at room temperature. Monitor via LC-MS to ensure the mass of the desired N-acyl product is dominant over any O-acyl byproduct.

Section 3: Frequently Asked Questions (FAQs)

Q1: I used HATU, but my LC-MS shows a mass corresponding to the addition of a tetramethyluronium group (+99 Da). What happened? A: You have encountered guanidinylation. HATU is a uronium salt. When coupling a highly sterically hindered amine like Methyl 2-amino-3-hydroxy-3-methylbutanoate, the nucleophilic attack on the active ester is extremely slow. During this prolonged timeframe, the unreacted amine attacks the excess HATU reagent itself, forming a stable, dead-end tetramethylguanidinium byproduct . Switch to a phosphonium reagent (PyAOP) or a carbodiimide system (DIC/Oxyma) to completely eliminate this pathway.

Q2: How do I prevent O-acylation on the unprotected β -hydroxyl group? A: The β -hydroxyl group of β -hydroxyvaline is sterically hindered, but it can still undergo transesterification/O-acylation if pushed too hard. To minimize this:

  • Control the Base: Limit DIPEA to exactly what is needed to neutralize the HCl salt and activate the coupling reagent. Excess base catalyzes O-acylation 3.

  • Avoid High Heat: While microwave-assisted synthesis (MW-SPPS) is great for hindered couplings, temperatures above 50°C with an unprotected hydroxyl will significantly increase esterification 3. Keep the reaction at room temperature and extend the time instead.

Q3: Why is the 7-Aza effect so important for this molecule? A: Reagents containing the HOAt leaving group (like HATU and PyAOP) benefit from the "7-aza effect." The nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric (neighboring group) assistance. It hydrogen-bonds with the incoming amine, pre-organizing the transition state and effectively pulling the hindered nucleophile toward the electrophilic carbonyl carbon 4. This drastically lowers the activation energy required to overcome the steric shield of the two β -methyl groups.

Section 4: Visual Workflows and Decision Trees

CouplingStrategy Start Target: Couple Methyl 2-amino-3-hydroxy- 3-methylbutanoate HCl Neutralize Step 1: Neutralize HCl Salt Add exactly 1.0 eq DIPEA Start->Neutralize ReagentChoice Step 2: Select Coupling Reagent Neutralize->ReagentChoice Uronium HATU / HBTU / COMU (Uronium Salts) ReagentChoice->Uronium Phosphonium PyAOP / PyBOP (Phosphonium Salts) ReagentChoice->Phosphonium Carbodiimide DIC / Oxyma Pure (Carbodiimides) ReagentChoice->Carbodiimide Guanidinylation Failure: Guanidinylation of slow-reacting amine Uronium->Guanidinylation Success1 Success: High Yield N-Acylation No Guanidinylation Phosphonium->Success1 Success2 Success: Clean Conversion Low Epimerization Carbodiimide->Success2

Caption: Decision tree for selecting coupling reagents to avoid guanidinylation.

Mechanism Acid Carboxylic Acid + PyAOP + DIPEA ActiveEster OAt Active Ester (7-Aza Effect) Acid->ActiveEster Activation (Fast) Product Desired Product (N-Acylation) ActiveEster->Product Aminolysis (Slow, RT) SideReaction Side Product (O-Acylation) ActiveEster->SideReaction Esterification (If Heated >50°C) Amine Free Hindered Amine (Post-Neutralization) Amine->Product Nucleophilic Attack

Caption: Kinetic competition between desired N-acylation and unwanted O-acylation.

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL: [Link]

  • Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

Sources

Optimization

Optimal pH range for Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride stability in solution

Technical Support Center: Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Last Updated: March 26, 2026 Introduction Welcome to the technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Last Updated: March 26, 2026

Introduction

Welcome to the technical support guide for Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. As a novel amino acid ester, specific, peer-reviewed stability data for this compound is not yet widely available in the public domain. This guide has been developed to provide researchers with the foundational principles, experimental workflows, and troubleshooting advice needed to confidently determine its optimal pH stability profile.

Our approach is grounded in the established principles of chemical kinetics, focusing on the known behavior of analogous α-amino acid esters. The primary pathway of degradation for this class of molecules in aqueous solution is ester hydrolysis, a reaction that is highly dependent on pH. Understanding and controlling this parameter is critical for ensuring the integrity of the compound in experimental assays, formulation development, and during storage.

This document will equip you with the necessary knowledge to design and execute a robust pH stability study, interpret the results, and troubleshoot common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride in an aqueous solution?

A1: The primary degradation pathway is expected to be hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of the parent carboxylic acid (2-amino-3-hydroxy-3-methylbutanoic acid) and methanol.

Q2: Why is pH so critical for the stability of this compound?

A2: The rate of ester hydrolysis is directly influenced by the concentration of hydronium ions (H₃O⁺) under acidic conditions and hydroxide ions (OH⁻) under basic conditions. Typically, amino acid esters exhibit a "U-shaped" or "V-shaped" pH-rate profile, where the rate of degradation is lowest within a specific, narrow pH range. Operating outside this optimal range can lead to rapid degradation of the compound, compromising the accuracy and reproducibility of your experiments.

Q3: What is the theoretical optimal pH range for stability?

A3: While specific experimental data is unavailable, the optimal stability for α-amino acid esters generally falls in the weakly acidic range, typically between pH 3 and 5. In this range, the catalytic effects of both acid and base are minimized. The α-amino group is protonated (as -NH₃⁺), which provides some inductive stabilization against base-catalyzed hydrolysis but can participate in acid-catalyzed hydrolysis. A definitive optimal pH must be determined experimentally.

Q4: Can buffer salts affect the stability of the compound?

A4: Yes. Certain buffer species can act as catalysts for hydrolysis. For example, phosphate and carbonate buffers have been known to catalyze the degradation of some esters.[1] It is advisable to use buffers with minimal catalytic activity, such as acetate or citrate, and to keep the buffer concentration as low as possible while maintaining adequate pH control.

Q5: How can I monitor the degradation of the compound?

A5: The most common and effective method is High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase column (e.g., C18).[] An appropriate analytical method should be able to separate the parent compound from its primary degradant (the carboxylic acid). Detection can be achieved using UV absorbance at a low wavelength (around 200-210 nm) for the carboxyl group or, for higher sensitivity and specificity, by using mass spectrometry (LC-MS).[3][4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Rapid loss of parent compound in solution, even at 4°C. The solution pH is outside the optimal stability range (likely too high or too low).Immediately measure the pH of your solution. Adjust the pH to the preliminarily recommended range of 3-5 using a suitable buffer (e.g., acetate). Plan to perform a full pH-rate profile study to identify the optimal pH.
Inconsistent results between experimental repeats. 1. Poor pH control; the pH of the solution is drifting over time. 2. Inconsistent sample preparation or storage.1. Ensure your buffer has sufficient capacity for the experiment's duration and conditions. Re-measure pH at the end of the experiment. 2. Prepare fresh solutions for each experiment. If storing stock solutions, ensure they are at the optimal pH and frozen at -20°C or -80°C.
Appearance of multiple unknown peaks in the chromatogram. This could indicate secondary degradation pathways or interactions with excipients.Forced degradation studies under more extreme conditions (high/low pH, oxidation, heat, light) can help identify potential secondary degradants.[5][6][7][8] Simplify the formulation to identify any interacting components.
Difficulty separating the parent ester from the acid degradant via HPLC. The chromatographic method is not optimized.Modify the mobile phase composition. For reverse-phase HPLC, increasing the aqueous component or adjusting the pH of the mobile phase can improve the separation of these polar compounds. Consider using a different column chemistry if co-elution persists.

Experimental Workflow & Protocols

Workflow for Determining Optimal pH Stability

The following workflow outlines the necessary steps to systematically determine the pH-rate profile for Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. This process is a foundational component of forced degradation studies as outlined by ICH guidelines.[5][8]

Stability_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A Develop & Validate Stability-Indicating HPLC Method B Prepare Buffer Solutions (pH 2 to 8) C Incubate Compound in Each Buffer at a Controlled Temperature B->C D Sample at Predetermined Time Points (t=0, 1, 2, 4, 8, 24h) C->D E Analyze Samples by HPLC D->E F Calculate % Remaining vs. Time for Each pH E->F G Plot ln(Concentration) vs. Time to find k_obs F->G H Plot log(k_obs) vs. pH G->H I Identify pH of Minimum Degradation H->I degradation_pathways cluster_acid Acidic Conditions (pH < 3) cluster_stable Optimal Range (pH 3-5) cluster_base Basic Conditions (pH > 6) A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Water A->B C Rapid Hydrolysis B->C D Minimal H+ and OH- Concentrations E Lowest Rate of Hydrolysis D->E F Direct Nucleophilic Attack by OH- on Carbonyl Carbon G Very Rapid Hydrolysis F->G

Caption: Dominant hydrolysis mechanisms at different pH ranges.

References

  • Bauer, J., & Fung, H. L. (1981). pH-rate profiles for the hydrolysis of the glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(6), 616-621. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Patil, S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Chiral Purity for Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of validating the enantiomeric purity of unnatural amino acid derivatives. Methyl 2-amino-3-hydroxy-3-methylbutanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of validating the enantiomeric purity of unnatural amino acid derivatives. Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (a β-hydroxyvaline methyl ester derivative) [1] presents a unique set of chromatographic hurdles.

Structurally, the molecule features a chiral center at C2, a bulky tertiary alcohol at C3, and a methyl ester that masks the carboxylic acid. Because it lacks a conjugated aromatic system, it has no strong UV chromophore. Furthermore, it is supplied as a hydrochloride salt, meaning its ionization state must be strictly controlled to achieve reproducible retention and chiral recognition.

This guide objectively compares the industry-standard methodologies for resolving the (R) and (S) enantiomers of this compound, providing field-proven, self-validating protocols grounded in mechanistic causality.

Mechanistic Overview of Separation Strategies

To separate the enantiomers of an aliphatic amino acid ester hydrochloride, we must exploit its specific functional groups. The two most reliable approaches are Direct Chiral HPLC and Indirect HPLC via Pre-column Derivatization .

  • Direct Chiral HPLC (Crown Ether CSP): Crown ether chiral stationary phases (CSPs), such as ChiroSil SCA(-) or Crownpak CR(+), are specifically designed for primary amino compounds [2]. The chiral recognition mechanism relies on the formation of a tripod hydrogen-bonding inclusion complex between the primary ammonium ion (-NH 3+​ ) of the analyte and the 18-crown-6 ether cavity of the stationary phase. Because our target compound is already a hydrochloride salt, maintaining a highly acidic mobile phase ensures it remains fully protonated, maximizing the host-guest interaction.

  • Indirect HPLC (Marfey's Derivatization): When low-UV detection (210 nm) is unfeasible due to matrix interference, pre-column derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard [3]. FDAA reacts with the free amine to form diastereomers that can be separated on a standard achiral C18 column. The addition of the dinitrophenyl group provides a massive boost to sensitivity, shifting the detection wavelength to a clean 340 nm.

G Start Methyl 2-amino-3-hydroxy- 3-methylbutanoate HCl Direct Direct Chiral HPLC (Crown Ether CSP) Start->Direct Acidic Mobile Phase Indirect Indirect HPLC (Marfey's Derivatization) Start->Indirect Base Neutralization GC Chiral GC-MS (TFA Derivatization) Start->GC Volatilization Direct_Pro Fast, No Prep Requires UV at 210 nm Direct->Direct_Pro Indirect_Pro High Sensitivity (340 nm) Resolves Diastereomers Indirect->Indirect_Pro GC_Pro High Resolution Mass Confirmation GC->GC_Pro

Decision matrix for selecting a chiral purity validation workflow.

Objective Method Comparison

The following table summarizes the performance metrics of the three primary analytical pathways for this specific compound.

ParameterMethod A: Direct Chiral HPLCMethod B: Marfey's DerivatizationMethod C: Chiral GC-MS
Column/Phase Crown Ether (e.g., ChiroSil SCA)Achiral C18 (e.g., Kinetex C18)Chirasil-Val (Capillary)
Detection UV at 210 nmUV at 340 nmMass Spectrometry (EI)
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 90 minutes (Incubation)~ 60 minutes (Acylation)
Sensitivity (LOD) ~ 10 - 20 µg/mL~ 0.1 - 0.5 µg/mL~ 1 - 5 µg/mL
Resolution ( Rs​ ) Good ( Rs​ ~ 1.5 - 2.0)Excellent ( Rs​ > 2.5)Excellent ( Rs​ > 3.0)
Primary Advantage Non-destructive, rapid analysis.High sensitivity, avoids low-UV noise.Orthogonal mass confirmation.
Primary Limitation Poor UV absorbance of the ester.Requires strict reaction timing.Analyte must be volatilized.

Experimental Protocols & Self-Validating Workflows

Protocol A: Direct Chiral HPLC via Crown Ether CSP

Use this method for rapid, routine lot-release testing where sample concentration is not a limiting factor.

Causality Check: Crown ether columns require the analyte to be a primary ammonium ion. We utilize Perchloric acid (HClO 4​ ) because the perchlorate anion is a large, chaotropic counter-ion that pairs well with the ammonium complex without competing for the hydrogen bonds inside the crown ether cavity [2].

  • Mobile Phase Preparation: Prepare a mixture of 80% Methanol and 20% Water. Add Perchloric acid (HClO 4​ ) to a final concentration of 5 mM. Degas thoroughly.

  • Instrument Setup:

    • Column: ChiroSil SCA(-) or Crownpak CR(+) (150 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride directly in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation):

    • Step 1: Inject a mobile phase blank. Verify a stable baseline at 210 nm (methanol absorbs slightly at this wavelength, so baseline stability is critical).

    • Step 2: Inject a racemic standard (1.0 mg/mL). Calculate the resolution ( Rs​ ). The system is validated for quantitative purity analysis only if Rs​≥1.5 .

Protocol B: Indirect HPLC via Marfey's Reagent (FDAA)

Use this method for trace enantiomer detection (e.g., determining 0.1% (R)-enantiomer in a 99.9% (S)-enantiomer batch) or when matrix components interfere at 210 nm.

M A Analyte (HCl Salt) NH3+ Form B NaHCO3 (Neutralization) A->B C Free Amine Nucleophile B->C E Diastereomers (UV Active at 340nm) C->E D FDAA (Marfey's Reagent) D->E SNAr Reaction F Achiral C18 HPLC Separation E->F

Mechanistic pathway of Marfey's derivatization for indirect chiral HPLC separation.

Causality Check: FDAA undergoes an S N​ Ar (Nucleophilic Aromatic Substitution) reaction with primary amines. Because our compound is a hydrochloride salt, the amine is protonated and non-nucleophilic. We must add a mild base (NaHCO 3​ ) to liberate the free amine prior to adding the reagent [3].

  • Derivatization Reaction:

    • Transfer 50 µL of the sample (50 mM in water) to a microcentrifuge tube.

    • Add 20 µL of 1 M NaHCO 3​ . Critical step: This neutralizes the HCl salt.

    • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

    • Vortex and incubate in a heating block at 40°C for exactly 60 minutes.

  • Reaction Quenching:

    • Remove from heat and immediately add 20 µL of 1 M HCl. Causality: This halts the S N​ Ar reaction and prevents degradation of the newly formed diastereomers.

    • Dilute the mixture with 810 µL of mobile phase A (see below).

  • Instrument Setup:

    • Column: Standard C18 (e.g., 150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 60% B over 30 minutes.

    • Detection: UV at 340 nm.

  • System Suitability (Self-Validation):

    • Step 1: Inject a derivatized blank (water + NaHCO 3​

      • FDAA + HCl). You will see a large peak for unreacted FDAA and its hydrolysis products. Map these retention times to ensure they do not co-elute with your analyte.
    • Step 2: Inject the derivatized racemic mixture. The bulky 3-hydroxy-3-methyl group provides excellent steric differentiation against the chiral center of the FDAA reagent, typically yielding baseline resolution ( Rs​>2.5 ).

Conclusion & Recommendations

For routine process chemistry monitoring and final lot release of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, Protocol A (Direct Chiral HPLC) is the recommended approach. It eliminates the risk of derivatization-induced kinetic kinetic resolution or artifact formation, providing a true reflection of the bulk API's enantiomeric excess.

However, if the analytical goal is to quantify trace levels of the undesired enantiomer below 0.5% area, the lack of a UV chromophore on the native ester will result in poor signal-to-noise ratios at 210 nm. In such cases, Protocol B (Marfey's Derivatization) must be deployed. The addition of the dinitrophenyl chromophore shifts detection to 340 nm, bypassing baseline noise and drastically lowering the Limit of Quantitation (LOQ).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71742829, (S)
  • LCGC International.
  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis" Amino Acids (Ovid),
Comparative

Gas Chromatography Validation Techniques for Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydrochloride: A Comparative Guide

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the methyl ester of β -hydroxyvaline) presents a unique analytical challenge for drug development professionals and analytical chemists. As a highly polar, polyfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (the methyl ester of β -hydroxyvaline) presents a unique analytical challenge for drug development professionals and analytical chemists. As a highly polar, polyfunctional salt, it defies direct gas chromatography (GC) analysis. Validating a robust GC method for this compound requires a deep understanding of its structural causality and the strategic application of derivatization techniques.

This guide objectively compares the performance of leading GC validation techniques—specifically contrasting silylation, acylation, and alternative liquid chromatography (LC-MS) platforms—to provide a self-validating, field-proven methodology.

The Analytical Challenge: Causality in Method Design

Direct GC injection of amino acid hydrochloride salts is analytically unviable. To design a validated method, we must first deconstruct the molecule's structural barriers:

  • The Hydrochloride Salt: Injecting a salt directly into a GC inlet results in non-volatility. Furthermore, the thermal dissociation of the salt releases hydrochloric acid gas into the inlet, which rapidly strips the stationary phase of standard capillary columns (e.g., 5% phenyl methyl siloxane), destroying column integrity and reproducibility[1].

  • Active Hydrogens: The primary amine (-NH 2​ ) and hydroxyl (-OH) groups form strong intermolecular hydrogen bonds. This drastically reduces the molecule's vapor pressure and causes severe peak tailing due to interactions with active silanol sites on the column[2].

  • Steric Hindrance: The hydroxyl group is located on a tertiary carbon (C3). Tertiary alcohols are notoriously sterically hindered, making them highly resistant to standard derivatization reagents and requiring catalytic intervention to achieve quantitative yields.

Mechanism Target Target Molecule Features NH2 Primary Amine (-NH2) Target->NH2 OH Tertiary Hydroxyl (-OH) Target->OH HCl Hydrochloride Salt (-HCl) Target->HCl Action1 N-Silylation (Forms stable N-TBDMS) NH2->Action1 Action2 O-Silylation (Requires heat catalyst) OH->Action2 Action3 Free-Basing (Neutralized by TEA) HCl->Action3

Fig 1. Derivatization logic addressing the specific functional groups of the target molecule.

Head-to-Head Comparison: GC Derivatization vs. LC-MS Alternatives

To achieve ICH-compliant method validation, analysts must select a sample preparation pathway that guarantees >98% derivatization yield while preserving column health.

Alternative A: Silylation (MTBSTFA) — The Preferred GC Method

Silylation replaces active hydrogens with alkylsilyl groups, vastly improving volatility[2]. While standard BSTFA is highly moisture-sensitive and often fails to fully derivatize tertiary alcohols, using MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) forms robust tert-butyldimethylsilyl (TBDMS) derivatives. For Methyl 2-amino-3-hydroxy-3-methylbutanoate, the sterically hindered tertiary alcohol requires elevated temperatures (80 °C) and a 1% t-BDMCS catalyst to force the O-silylation to completion.

Alternative B: Acylation (PFPA) — High Sensitivity, High Maintenance

Acylation utilizes perfluorinated anhydrides (like Pentafluoropropionic anhydride, PFPA) to convert amines to amides and hydroxyls to esters[3]. This technique is highly effective for multi-functional polar analytes and provides exceptional sensitivity if an Electron Capture Detector (ECD) or Negative Chemical Ionization (NCI) MS is used. However, the reaction generates acidic byproducts (pentafluoropropionic acid) that must be rigorously evaporated and reconstituted prior to injection to prevent column degradation[4]. Furthermore, tertiary alcohols often exhibit sluggish acylation kinetics[5].

Alternative C: Direct HILIC-LC-MS — The Non-GC Alternative

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS bypasses derivatization entirely, analyzing the polar salt directly in the aqueous/organic mobile phase[6]. While this eliminates sample preparation artifacts, GC-MS remains superior for resolving closely related structural isomers, identifying volatile residual solvents in the same run, and maintaining lower routine operational costs.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of the three alternatives when validating the assay for Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride.

Performance MetricSilylation (MTBSTFA + Catalyst)Acylation (PFPA)Direct HILIC-LC-MS
Sample Prep Time 75 minutes120 minutes (requires drying step)10 minutes
Derivatization Yield >98% (Complete di-TBDMS formation)~85% (Limited by steric hindrance)N/A (Direct injection)
Peak Symmetry (Tf) 1.05 (Excellent, sharp peaks)1.15 (Good)1.30 (Moderate tailing)
Derivative Stability High (Stable for >72 hours at 4°C)Moderate (Moisture/Acid sensitive)N/A
LOD (S/N > 3) 10 ng/mL (GC-MS, EI mode)5 ng/mL (GC-ECD)50 ng/mL
Column Lifespan Impact Minimal (if HCl is neutralized)High (if acid byproducts remain)Minimal

Validated Step-by-Step Protocol: The MTBSTFA Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It explicitly addresses the causality of the HCl salt by incorporating a non-aqueous free-basing step prior to silylation[7].

Protocol A Sample: Methyl 2-amino-3-hydroxy- 3-methylbutanoate HCl B Neutralization Add Triethylamine (TEA) A->B C Derivatization Add MTBSTFA + 1% t-BDMCS B->C D Incubation 80°C for 60 minutes C->D E GC-MS Analysis (HP-5MS Capillary Column) D->E

Fig 2. Optimized GC-MS sample preparation workflow for hydrochloride salts.

Methodology
  • Neutralization (Free-Basing): Weigh 10.0 mg of the hydrochloride salt standard into a 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous acetonitrile. Add 20 µL of Triethylamine (TEA) and vortex for 30 seconds.

    • Causality: TEA neutralizes the HCl salt, forming TEA-HCl. Because TEA-HCl is insoluble in acetonitrile, it precipitates out, effectively removing the destructive chloride ions from the matrix.

  • Clarification: Centrifuge the sample at 10,000 x g for 5 minutes. Transfer 100 µL of the clear supernatant to a glass GC autosampler vial with a glass insert.

  • Derivatization: Add 100 µL of MTBSTFA containing 1% t-BDMCS. Seal the vial immediately with a PTFE-lined cap to exclude ambient moisture.

    • Causality: The 1% t-BDMCS acts as a catalyst, providing the necessary activation energy to silylate the sterically hindered tertiary hydroxyl group on C3.

  • Incubation: Heat the vial in a dry block at 80 °C for exactly 60 minutes.

    • Self-Validating Check: During method validation, run a time-course study (incubating aliquots for 30, 60, and 90 minutes). The peak area of the fully derivatized (di-TBDMS) analyte should plateau at the 60-minute mark, confirming that the kinetic barrier of the tertiary alcohol has been overcome.

  • Analysis: Inject 1 µL into the GC-MS (Split ratio 10:1) using a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

By strictly managing the salt matrix and utilizing catalyzed silylation, this method ensures high specificity, precision, and longevity of the analytical instrumentation.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis National Institutes of Health (NIH)[4]

  • Antibacterial Agents (GCMS Column Degradation Parameters) Google Patents (US20150175530A1)[1]

  • Antibacterial Agents (Neutralization and Free-Basing Protocols) Google Patents (WO2014165075A1)[7]

  • GC Derivatization: Acylation and Alkylation Colorado State University[3]

  • Sample Preparation – Derivatization Extraction SCION Instruments[2]

  • The Derivatization and Analysis of Amino Acids by GC-MS Sigma-Aldrich

  • Development of N-Acetyl Methyl Ester Derivatives for Amino Acids ACS Publications[5]

  • Accurate and efficient amino acid analysis using hydrophilic interaction chromatography ResearchGate[6]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

As researchers dedicated to advancing drug development, our most critical asset is a safe and efficient laboratory environment. The proper handling of specialized reagents is not merely a matter of following rules; it is...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our most critical asset is a safe and efficient laboratory environment. The proper handling of specialized reagents is not merely a matter of following rules; it is a foundational element of scientific integrity and reproducible results. This guide provides an in-depth operational plan for the safe handling of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Our approach is governed by the core principle of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard: to ensure laboratory personnel are fully informed about chemical hazards and protected from exposure.[1][2] This requires a comprehensive Chemical Hygiene Plan (CHP) tailored to the specific risks present in the lab.[3][4]

Hazard Analysis: Understanding the Reagent

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride is an amino acid ester salt. While essential for certain synthetic pathways, its hydrochloride form presents specific hazards that must be managed. The primary risks are associated with its irritant properties upon contact or inhalation.[5]

A thorough risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Identification Classification Source(s)
GHS Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[5][6]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][7][8]
Physical Form Solid, Semi-solid, or Lump[6]

These classifications are not abstract warnings; they are directives. The H319 "serious eye irritation" classification dictates that standard safety glasses are insufficient. The H315 and H335 warnings, especially given the compound's solid, potentially dusty form, mandate robust skin and respiratory protection to prevent contact and inhalation.[5][6]

The Core PPE Ensemble: A System of Protection

Personal Protective Equipment (PPE) is the most direct barrier between the researcher and the chemical hazard.[9] Its selection must be directly informed by the risk assessment above. For this compound, a multi-layered approach is required.

Tier 1: Primary Containment & Engineering Controls

Your first line of defense is not what you wear, but where you work.

  • Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood. This engineering control is critical for mitigating the respiratory irritation hazard (H335).[2]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can also provide adequate protection from airborne particles.

Tier 2: Personal Protective Equipment (PPE)

This is the essential gear required for any interaction with the compound.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles are required. The H319 classification indicates a risk of serious eye injury, which standard safety glasses do not adequately protect against.[10]

    • Recommended for High-Risk Tasks: A full-face shield worn over safety goggles is recommended when handling larger quantities (>50g) or when there is a significant risk of splashing, such as during the preparation of solutions or during neutralization procedures.[11]

  • Hand Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard for preventing skin contact and irritation (H315).[12] Always inspect gloves for tears or punctures before use.

    • Technique: For extended work, consider double-gloving. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of contaminated gloves immediately in the designated chemical waste container.

  • Respiratory Protection:

    • When Required: If engineering controls like a fume hood are unavailable or fail, or during a large spill cleanup, a NIOSH-approved respirator is mandatory.[10]

    • Type: For a solid powder, a particulate respirator (e.g., an N95 or P100) is appropriate to prevent inhalation of dust that can cause respiratory irritation (H335).[9] Note that institutional policy may require a formal respiratory protection program, including fit testing and medical evaluation, before use.[4]

  • Protective Clothing:

    • A buttoned lab coat, long pants, and fully enclosed, chemical-resistant footwear are required to protect against incidental skin contact from spills and splashes.[10][11]

Operational Workflow: From Bottle to Waste

The following diagram and protocols outline a self-validating system for handling the compound safely at every stage.

cluster_prep Preparation & Weighing cluster_handling Solution Handling cluster_cleanup Cleanup & Disposal prep 1. Don PPE Ensemble (Goggles, Lab Coat, Gloves) weigh 2. Weigh Solid in Fume Hood prep->weigh solubilize 3. Solubilize Reagent (Add solid to solvent) weigh->solubilize react 4. Perform Reaction (Maintain containment) solubilize->react decon 5. Decontaminate Glassware react->decon dispose 6. Dispose of Waste (Follow EHS Guidelines) decon->dispose doff 7. Doff PPE Correctly dispose->doff

Caption: Standard laboratory workflow for handling Methyl 2-amino-3-hydroxy-3-methylbutanoate HCl.
Protocol 1: Weighing Solid Compound
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).

  • Containment: Perform all actions inside a chemical fume hood or a ventilated balance enclosure.

  • Transfer: Use a spatula to carefully transfer the desired amount of solid from the stock bottle to a tared weigh boat or beaker. Avoid any actions that could create airborne dust.

  • Cleanup: Close the stock bottle tightly. Gently wipe down the spatula and any surfaces with a damp cloth to collect residual dust, disposing of the cloth in the solid chemical waste.

Protocol 2: Spill Response

The immediate response to a spill is critical for mitigating exposure.

spill Spill Detected assess Assess Hazard (Size, Location) spill->assess minor Minor Spill (<5g) Contained in Hood assess->minor Minor major Major Spill (>5g) or Outside Hood assess->major Major cleanup Use Chemical Spill Kit (Absorb & Collect) minor->cleanup evacuate Alert Colleagues Evacuate Area Contact EHS major->evacuate

Caption: Decision tree for responding to a chemical spill.
  • Alert: Immediately alert others in the vicinity.

  • Assess: If the spill is large, outside of a fume hood, or you feel unsafe, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

  • Cleanup (Minor Spill in Hood):

    • Ensure proper PPE is worn, including respiratory protection if significant dust is present.

    • Gently cover the spill with an inert absorbent material from a chemical spill kit.

    • Carefully sweep the material into a designated chemical waste container. Avoid creating dust.

    • Wipe the area with a damp cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[5]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.[13]

  • PPE Removal (Doffing): Remove PPE in an order that minimizes cross-contamination. Typically: gloves first, then face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[5]

  • Solid Waste: All contaminated solids (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[14]

  • Aqueous Waste: As an amino acid hydrochloride, solutions are acidic.

    • Before disposal, acidic waste solutions must be neutralized.[13][15]

    • Work in a fume hood. Slowly add a weak base (e.g., sodium bicarbonate solution) to the aqueous waste while stirring.[16]

    • Monitor the pH with litmus paper or a pH meter until it is in the neutral range (pH 6-9).[15]

    • Dispose of the neutralized aqueous solution in accordance with your institution's EHS guidelines. Never pour chemical waste down the drain without explicit authorization.[16][17]

  • Empty Containers: Empty reagent bottles must be triple-rinsed with a suitable solvent (e.g., water). The first rinse should be collected and disposed of as hazardous waste. After rinsing and air-drying, deface the label before disposing of the container.[14]

By integrating these expert-validated protocols into your daily operations, you build a culture of safety that protects not only yourself but the integrity of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. Available at: [Link]

  • (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials. (2024). Available at: [Link]

  • How to convert amino acid to its hydrochloride? ResearchGate. (2016). Available at: [Link]

  • methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Chemical Hazard PPE & How to Protect Workers From Poisons. DuraLabel. (2026). Available at: [Link]

  • Chemical Waste Disposal Guidelines. Available at: [Link]

  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety. (2025). Available at: [Link]

  • Chemical Exposure PPE: Choosing the Right Protective Gear. Archford. (2025). Available at: [Link]

  • Special Disposal - NUS Chemistry. National University of Singapore. Available at: [Link]

  • How To dispose of hydrochloric acid. Lab Alley. Available at: [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE. Available at: [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. (2024). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
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Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
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